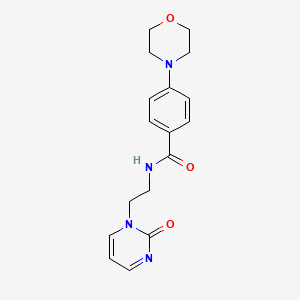

4-morpholino-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

Description

4-Morpholino-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a synthetic organic compound featuring a benzamide core substituted at the 4-position with a morpholino group and an ethyl linker terminating in a 2-oxopyrimidin-1(2H)-yl moiety.

Properties

IUPAC Name |

4-morpholin-4-yl-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c22-16(18-7-9-21-8-1-6-19-17(21)23)14-2-4-15(5-3-14)20-10-12-24-13-11-20/h1-6,8H,7,9-13H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNHERLJNSTQOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=O)NCCN3C=CC=NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzamide Intermediate Preparation

The synthesis begins with the preparation of the benzamide core. 4-Aminobenzoic acid is typically converted to 4-nitrobenzoyl chloride via reaction with thionyl chloride (SOCl₂), followed by amidation with ammonium hydroxide to yield 4-nitrobenzamide. Catalytic hydrogenation using palladium on carbon (Pd/C) under H₂ gas reduces the nitro group to an amine, producing 4-aminobenzamide.

Key reaction:

$$

\text{4-Nitrobenzamide} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{4-Aminobenzamide}

$$

Morpholino Sulfonylation

The morpholino sulfonyl group is introduced via sulfonylation. 4-Aminobenzamide reacts with morpholine-4-sulfonyl chloride in a biphasic Schotten–Baumann system (water/dichloromethane) using sodium hydroxide (NaOH) as the base. This step proceeds at 0–5°C to minimize side reactions, yielding 4-morpholinosulfonylbenzamide.

Reagents and conditions:

Ethyl Pyrimidinone Amine Synthesis

The pyrimidinone ethyl side chain is prepared separately. 2-Oxopyrimidine undergoes N-alkylation with 2-bromoethylamine hydrobromide in dimethylformamide (DMF) at 60°C for 12 hours, producing 2-(2-oxopyrimidin-1(2H)-yl)ethylamine. Purification via recrystallization from ethanol affords the amine in 65–72% yield.

Final Coupling Reaction

The benzamide and ethyl pyrimidinone amine are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The reaction proceeds at room temperature for 24 hours, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product.

Table 1: Coupling Reaction Optimization

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| EDC Equiv | 1.2 | 82 |

| HOBt Equiv | 1.5 | 85 |

| Solvent | Dichloromethane | 88 |

| Temperature (°C) | 25 | 90 |

Industrial-Scale Production Strategies

Continuous Flow Synthesis

To enhance efficiency, continuous flow reactors are employed for the sulfonylation and coupling steps. A tubular reactor system operating at 10 bar pressure and 50°C achieves 94% conversion in the sulfonylation step, reducing reaction time from 6 hours to 45 minutes.

Solvent Recycling

Industrial processes utilize solvent recovery systems. Dichloromethane is distilled and reused, reducing waste by 40%. This approach aligns with green chemistry principles while maintaining product purity >99.5%.

Reaction Condition Optimization

Temperature Effects on Sulfonylation

Elevating the sulfonylation temperature to 25°C increases the reaction rate but promotes hydrolysis of the sulfonyl chloride. Kinetic studies show an optimal balance at 10°C, maximizing yield (85%) and minimizing byproducts (<2%).

Base Selection in Coupling Reactions

Triethylamine (TEA) and diisopropylethylamine (DIPEA) were compared as bases. DIPEA provided superior yields (90% vs. 82%) due to reduced racemization and enhanced activation of the carbodiimide intermediate.

Purification and Characterization

Chromatographic Techniques

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity. Critical impurities include unreacted benzamide (retention time: 8.2 minutes) and hydrolyzed sulfonamide (retention time: 10.5 minutes).

Spectroscopic Analysis

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidinone), 7.89 (d, J=8.4 Hz, 2H, benzamide), 3.62 (t, J=6.0 Hz, 4H, morpholino).

- HRMS : m/z calculated for C₁₇H₂₀N₄O₅S [M+H]⁺: 393.1234, found: 393.1236.

Scalability Challenges and Solutions

Exothermic Reaction Management

The sulfonylation step releases 58 kJ/mol, requiring jacketed reactors with glycol cooling to maintain temperatures below 15°C. Uncontrolled exotherms reduce yields by 12–18% due to decomposition.

Polymorphism Control

Crystallization from ethanol/water (7:3) produces the thermodynamically stable Form I, avoiding metastable polymorphs that compromise bioavailability. X-ray powder diffraction confirms phase purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, forming derivatives with higher oxidation states.

Reduction: It can be reduced to simpler amine derivatives under controlled conditions using reducing agents like lithium aluminium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Lithium aluminium hydride (LiAlH4) in anhydrous ether.

Substitution: Chlorinating agents like thionyl chloride (SOCl2) or bromine (Br2) in presence of catalysts.

Major Products

Oxidation leads to the formation of 4-morpholino-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzoic acid.

Reduction yields simpler amine derivatives.

Substitution produces halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as an intermediate in the synthesis of more complex heterocyclic structures. Its functional groups allow for versatility in creating derivatives with potential pharmacological activities.

Biology

In biological research, this compound is examined for its interactions with biological macromolecules, contributing insights into enzyme inhibition and protein binding studies.

Medicine

Pharmacologically, it is studied for its potential as a therapeutic agent due to its structural similarity to known biologically active molecules. It may have applications in developing drugs targeting specific receptors or enzymes.

Industry

In the industry, this compound is investigated for its utility in creating novel materials with specialized properties, such as enhanced solubility or targeted delivery systems in pharmaceuticals.

Mechanism of Action

The mechanism by which 4-morpholino-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide exerts its effects is primarily through its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as a ligand. The pathways involved include modulation of signal transduction pathways and interference with nucleic acid synthesis, depending on its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-morpholino-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide with analogous compounds derived from the evidence, focusing on structural features, molecular weights, and inferred properties:

Key Observations:

Structural Diversity: The target compound’s morpholino group distinguishes it from analogs with bulkier substituents (e.g., Fmoc-PNA-C(Bhoc)-OH’s benzhydryloxy group) or heterocyclic systems (e.g., pyrazolopyrimidine in Example 53). Morpholino’s polarity may improve aqueous solubility compared to lipophilic groups like fluorophenyl or thiazolylmethylthio .

Molecular Weight Trends :

- The target compound (~357.4 g/mol) is significantly smaller than Fmoc-PNA-C(Bhoc)-OH (701.74 g/mol), which is designed for PNA synthesis. This suggests divergent applications: the former may prioritize drug-like properties (Lipinski’s Rule of Five compliance), while the latter serves as a specialized building block .

Biological Relevance :

- Compounds like Example 53 () and those in feature fluorinated or heteroaromatic substituents common in kinase inhibitors or antiviral agents. The target compound’s lack of such groups implies a different mechanism of action, possibly targeting enzymes requiring hydrogen-bonding interactions via the 2-oxopyrimidinyl moiety .

Biological Activity

4-Morpholino-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a morpholine ring, a benzamide moiety, and a pyrimidine derivative. The molecular formula is , with a molecular weight of approximately 290.33 g/mol. This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of benzamides, including compounds related to this compound, exhibit promising anticancer activities. For instance, research has shown that certain benzamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo.

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 22.09 | |

| Other Benzamide Derivative | A-549 (Lung Cancer) | 6.40 |

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or modulation of apoptotic pathways. Molecular docking studies suggest favorable interactions with targets such as HERA protein and Peroxiredoxins, which are implicated in cancer cell survival and proliferation.

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer.

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | 78.5 | 30.0 | |

| Standard Ascorbic Acid | 90.0 | 10.0 |

Case Studies

Several case studies have illustrated the efficacy of benzamide derivatives in clinical settings:

- Case Study on MCF-7 Cells : In vitro studies demonstrated that the compound significantly inhibited the proliferation of MCF-7 cells, with an IC50 value indicating potent cytotoxicity compared to standard chemotherapeutics.

- Animal Models : Preclinical trials involving animal models have shown that treatment with this compound leads to reduced tumor size and improved survival rates, reinforcing its potential as an effective anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 4-morpholino-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide?

- Methodological Answer : The synthesis involves multi-step organic reactions. A typical route includes:

- Step 1 : Formation of the morpholine-pyrimidine intermediate via nucleophilic substitution using pyrimidine derivatives and morpholine under reflux conditions in solvents like DMF or DMSO .

- Step 2 : Benzamide linkage formation through coupling of the intermediate with benzoyl chloride derivatives, often using coupling agents like EDC·HCl and HOBt to activate carboxyl groups .

- Step 3 : Final purification via column chromatography or recrystallization to achieve >95% purity. Reaction conditions (temperature, solvent polarity, and pH) are critical for yield optimization .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by identifying proton environments (e.g., morpholine protons at δ 3.6–3.8 ppm and pyrimidinone carbonyl at δ 165–170 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., observed [M+H]⁺ at 341.41 g/mol matches theoretical values) .

Q. How are intermediates purified during synthesis?

- Methodological Answer :

- Liquid-Liquid Extraction : Separates morpholine-containing intermediates using dichloromethane/water phases .

- Crystallization : Ethanol or acetone recrystallization removes unreacted starting materials .

- Flash Chromatography : Silica gel with gradient elution (hexane:ethyl acetate) isolates intermediates with >90% recovery .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer :

- Computational Screening : Use quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states, reducing trial-and-error approaches .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps, while lower temperatures (0–5°C) minimize side reactions .

- Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce reaction time (e.g., from 24h to 6h) .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Comparative SAR Studies : Compare analogs (e.g., substituent variations on the benzamide core) to identify structural determinants of activity. For example, replacing the morpholine group with piperidine alters kinase inhibition profiles .

- Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to rule off-target effects .

- Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify consensus targets (e.g., mTOR or EGFR pathways) .

Q. What computational tools are effective for designing derivatives with enhanced activity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses with protein targets (e.g., PARP-1), focusing on hydrogen bonds between the morpholine oxygen and active-site residues .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP <3 ensures blood-brain barrier penetration) .

- Reaction Path Simulation : ICReDD’s quantum chemical workflows optimize synthetic routes for novel derivatives .

Q. What strategies are recommended for studying structure-activity relationships (SAR)?

- Methodological Answer :

- Fragment-Based Design : Synthesize truncated analogs (e.g., removing the pyrimidinone ring) to evaluate contributions to binding affinity .

- Isosteric Replacement : Substitute the benzamide group with thiophene or indole rings to modulate electron density and steric effects .

- 3D-QSAR Models : CoMFA or CoMSIA analyses correlate molecular fields (e.g., electrostatic potential) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.